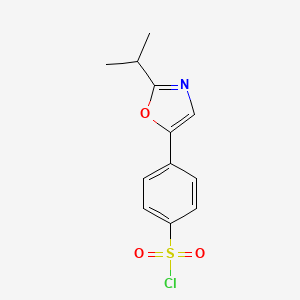

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, also known as IBX, is a powerful oxidizing agent that has gained significant attention in the field of organic synthesis. This compound is widely used in the laboratory for various chemical reactions due to its excellent properties.

科学的研究の応用

Kinetics and Solvolysis Studies

This compound can be used in the study of kinetics and solvolysis . The solvolysis of a series of benzenesulfonyl chlorides has been studied, and the rate constants for the solvolysis were measured . This research can provide valuable insights into the reaction mechanisms and thermodynamic parameters of sulfonyl chlorides .

Heat Capacity Variation Research

The compound is used in the investigation of heat capacity variations . A novel explanation for the effect of 4-methoxy on ACp* involves a temperature-dependent water-solute interaction . This has general applicability to the behavior of 4-methoxy substituents .

Antibacterial Activity

The compound has potential antibacterial activity . It has been found to potentiate the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Antimonooxidase Activity

The compound has been found to have antimonooxidase activity . This activity can be useful in the development of new drugs and treatments .

Glaucoma Treatment

The compound is a promising drug candidate for the treatment of glaucoma . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .

作用機序

Target of Action

The primary target of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The action of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this substitution can vary widely depending on the specific electrophile and the nature of the aromatic system.

Result of Action

The molecular and cellular effects of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride’s action are dependent on the specific context of its use. In general, the compound’s electrophilic aromatic substitution activity can lead to significant changes in the chemical structure and properties of the target molecules .

Action Environment

The action, efficacy, and stability of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the compound’s stability may be impacted by exposure to light, heat, or oxygen.

特性

IUPAC Name |

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAZWBOTHMWMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)

![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)